molecular formula C19H21F3N4O2 B2394400 (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 946248-36-8

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2394400
CAS RN: 946248-36-8
M. Wt: 394.398
InChI Key: OMDWMQUEVPLUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H21F3N4O2 and its molecular weight is 394.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of research involving chemical compounds similar to (4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone focuses on the synthesis of novel chemical derivatives and their evaluation for antimicrobial activities. For example, the synthesis of new pyridine derivatives involving 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid has been explored. These derivatives have been evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction and Antagonistic Properties

Research has also been conducted on the synthesis and evaluation of small molecule antagonists targeting specific receptors, demonstrating the potential of these compounds in drug discovery. For instance, compounds have been designed to antagonize the G protein-coupled receptor NPBWR1 (GPR7), with some exhibiting subnanomolar potencies in functional assays (Romero et al., 2012).

Antiproliferative and Cytotoxic Activities

The synthesis of compounds like 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their evaluation against human breast cancer cell lines and human embryonic kidney cells has revealed significant anti-proliferative activities. Some compounds have shown better anti-proliferative activities than certain reference drugs, indicating their potential as cancer therapeutics (Parveen et al., 2017).

Tubulin Polymerization Inhibitors

Further research includes the development of 10-(4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, which have been screened for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Several analogues have displayed excellent antiproliferative properties, highlighting the role of the phenoxazine and phenothiazine core in the development of potent tubulin polymerization inhibitors (Prinz et al., 2017).

properties

IUPAC Name

[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-3-28-17-12-16(23-13(2)24-17)25-8-10-26(11-9-25)18(27)14-6-4-5-7-15(14)19(20,21)22/h4-7,12H,3,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDWMQUEVPLUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.